REACTION_CXSMILES
|
[OH-].[NH4+].[C:3]([NH:10][C:11]1[C:20]([N+:21]([O-:23])=O)=[CH:19][CH:18]=[C:17]2[C:12]=1[CH2:13][CH2:14][CH2:15][CH2:16]2)([C:5](OCC)=[O:6])=[O:4]>O.CN(C)C=O.O1CCCC1.[Pt]>[OH:23][N:21]1[C:20]2[CH:19]=[CH:18][C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[C:11]=2[NH:10][C:3](=[O:4])[C:5]1=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
5-ethoxalylamino-1,2,3,4-tetrahydro-6-nitronaphthalene
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C(=O)OCC)NC1=C2CCCCC2=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
Now the filter was washed with 5% aqueous potassium hydroxide
|
Type
|
CUSTOM
|
Details
|
The white precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water and ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ON1C(C(NC=2C3=C(C=CC12)CCCC3)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |